molecular formula C8H14O B13101960 2-Cyclopropyl-2-methylcyclobutanol

2-Cyclopropyl-2-methylcyclobutanol

Cat. No.: B13101960
M. Wt: 126.20 g/mol
InChI Key: KTALVAUUPOPPLD-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-methylcyclobutanol is an organic compound characterized by a cyclobutane ring substituted with a cyclopropyl and a methyl group, along with a hydroxyl group. This compound falls under the category of cycloalkanols, which are cyclic hydrocarbons containing a hydroxyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-methylcyclobutanol can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with a suitable reducing agent to form the desired cyclobutanol. Another method includes the use of cyclopropylcarbinol as a starting material, which undergoes cyclization under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to facilitate the cyclization and reduction steps efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-methylcyclobutanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclopropylmethyl ketone or cyclopropylmethyl aldehyde.

    Reduction: Cyclopropylmethylcyclobutane.

    Substitution: Various substituted cyclobutanes depending on the reagent used.

Scientific Research Applications

2-Cyclopropyl-2-methylcyclobutanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-methylcyclobutanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopropyl and methyl groups contribute to the compound’s steric and electronic properties, affecting its overall behavior in chemical and biological systems .

Comparison with Similar Compounds

2-Cyclopropyl-2-methylcyclobutanol can be compared with other cycloalkanols and cyclopropyl-substituted compounds:

The unique combination of the cyclopropyl, methyl, and hydroxyl groups in this compound makes it a distinct compound with specific properties and applications.

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2-cyclopropyl-2-methylcyclobutan-1-ol

InChI

InChI=1S/C8H14O/c1-8(6-2-3-6)5-4-7(8)9/h6-7,9H,2-5H2,1H3

InChI Key

KTALVAUUPOPPLD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1O)C2CC2

Origin of Product

United States

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